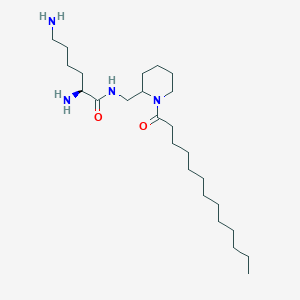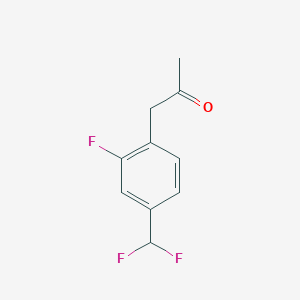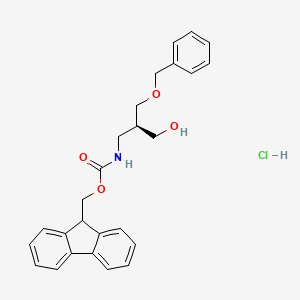
Fmoc-(r)-3-amino-2-((benzyloxy)methyl)propan-1-ol hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-®-3-amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride is a compound used in various scientific research fields. It is a derivative of propan-1-ol, where the hydrogen of one of the methyl groups is replaced by a hydroxy group. This compound is often used in organic synthesis and has applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride typically involves multiple steps. One common method includes the protection of the amino group using a suitable protecting group, followed by the introduction of the benzyloxy group. The final step involves the deprotection of the amino group and the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions can improve yield and purity. The process may also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Fmoc-®-3-amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The benzyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a primary or secondary amine.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-®-3-amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride is used as a building block for the synthesis of more complex molecules. It is often employed in peptide synthesis and as a precursor for various organic compounds.
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein interactions. It may also serve as a substrate or inhibitor in biochemical assays.
Medicine
In medicine, Fmoc-®-3-amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride has potential applications in drug development. It can be used to design and synthesize new therapeutic agents targeting specific biological pathways.
Industry
Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of Fmoc-®-3-amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, altering their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride
- Propan-1-ol derivatives
Uniqueness
Fmoc-®-3-amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride is unique due to its specific functional groups and stereochemistry. The presence of the Fmoc group provides additional stability and reactivity, making it suitable for specialized applications in synthesis and research.
This detailed article provides a comprehensive overview of Fmoc-®-3-amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H28ClNO4 |
|---|---|
Molecular Weight |
454.0 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-2-(hydroxymethyl)-3-phenylmethoxypropyl]carbamate;hydrochloride |
InChI |
InChI=1S/C26H27NO4.ClH/c28-15-20(17-30-16-19-8-2-1-3-9-19)14-27-26(29)31-18-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25;/h1-13,20,25,28H,14-18H2,(H,27,29);1H/t20-;/m1./s1 |
InChI Key |
ZYCODHOZLSJQDU-VEIFNGETSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO.Cl |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


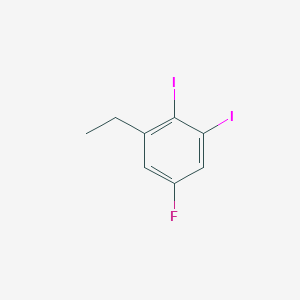
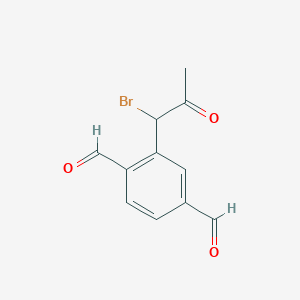

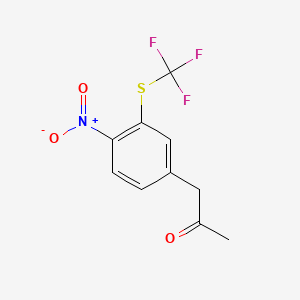

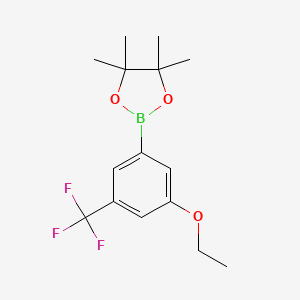
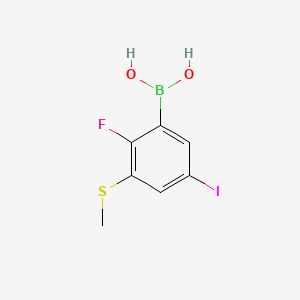

![4-(2-cyclopropyl-4-iodo-1H-benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole](/img/structure/B14038468.png)
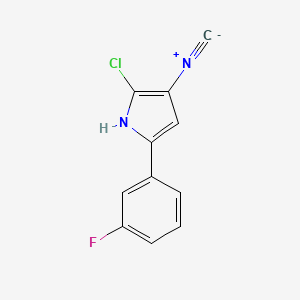
![methyl 2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetate](/img/structure/B14038472.png)
